molecular formula C22H27N3O5S B14959238 N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14959238
M. Wt: 445.5 g/mol
InChI Key: IEAJXYLFATVKQL-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a molecular formula of C22H27N3O5S and a molecular weight of 445.53 g/mol This compound is characterized by its unique structure, which includes a tert-butylsulfamoyl group, a methoxyphenyl group, and a pyrrolidine-3-carboxamide moiety

Preparation Methods

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the key intermediates. The synthetic route may include the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.

    N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: The presence of a chloro group can influence the compound’s chemical properties and interactions.

    N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide: The nitro group can significantly alter the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H27N3O5S/c1-22(2,3)24-31(28,29)19-11-5-16(6-12-19)23-21(27)15-13-20(26)25(14-15)17-7-9-18(30-4)10-8-17/h5-12,15,24H,13-14H2,1-4H3,(H,23,27)

InChI Key

IEAJXYLFATVKQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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